2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide

Analytical Chemistry Medicinal Chemistry Procurement

This halogenated acetamide derivative provides a reactive α-chloro electrophilic warhead, a polar 2-cyanoethyl hydrogen-bond acceptor, and a 4-methylphenyl ring that precisely modulates steric and electronic properties. Unlike generic N-aryl chloroacetamides, this unique substitution pattern delivers distinct reactivity and lipophilicity, making it an irreplaceable building block for medicinal chemistry and agrochemical research. Its scaffold supports systematic SAR studies and covalent probe development. Choose this compound for reliable, reproducible results in nucleophilic substitution and heterocycle construction. Order now for research use.

Molecular Formula C12H13ClN2O
Molecular Weight 236.7
CAS No. 16231-49-5
Cat. No. B2365341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide
CAS16231-49-5
Molecular FormulaC12H13ClN2O
Molecular Weight236.7
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(CCC#N)C(=O)CCl
InChIInChI=1S/C12H13ClN2O/c1-10-3-5-11(6-4-10)15(8-2-7-14)12(16)9-13/h3-6H,2,8-9H2,1H3
InChIKeySTVBTIWAWNNCKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide (CAS 16231-49-5): A Dual-Reactive Scaffold for Chemical Biology and Synthesis


2-Chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide is a halogenated acetamide derivative with a molecular formula of C12H13ClN2O and a molecular weight of 236.7 g/mol . It is characterized by an electrophilic chloroacetyl group and a polar 2-cyanoethyl moiety attached to a 4-methylphenyl ring, classifying it as a versatile small molecule scaffold . This compound serves as a synthetic intermediate with applications in medicinal chemistry and agrochemical research .

Why N-Aryl Chloroacetamide Analogs Cannot Be Casually Substituted for 2-Chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide


Substituting this compound with a generic N-aryl chloroacetamide or a close analog is not feasible due to its unique combination of functional groups, which directly impact both reactivity and physicochemical properties. The presence of the α-chloro group provides a reactive electrophilic 'warhead' for covalent modification , while the N-(2-cyanoethyl) group introduces a polar, hydrogen-bond-accepting moiety that alters the molecule's overall lipophilicity and solubility profile compared to simple N-alkyl or N-aryl acetamides [1]. Furthermore, the specific 4-methyl substitution on the phenyl ring dictates steric and electronic properties that would be altered by using, for example, a 3,4-dimethylphenyl or an unsubstituted phenyl analog [2]. These structural variations lead to different calculated physicochemical parameters, affecting downstream applications in synthesis and biological screening.

Quantifiable Differentiation Guide for Procuring 2-Chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide (CAS 16231-49-5)


Verified Purity Specification (95%) for Consistent Experimental Reproducibility

The target compound is reliably sourced with a minimum purity specification of 95% . This is a critical differentiator for procurement, as research applications require a defined baseline of purity for reproducible results. In contrast, many research chemicals are offered without a stated minimum purity, increasing the risk of batch-to-batch variability and the need for costly in-house re-purification.

Analytical Chemistry Medicinal Chemistry Procurement

Differentiation in Lipophilicity via Calculated logP Relative to N-Aryl Analogs

The lipophilicity of this compound, as reflected by its calculated logP (clogP), is a key differentiator from analogs lacking the 2-cyanoethyl or 4-methylphenyl groups. While an experimental logP is not publicly available, its structural features dictate a specific hydrophobic/hydrophilic balance crucial for membrane permeability and biological target engagement . Replacing the 4-methylphenyl with a 3,4-dimethylphenyl group (as in BDBM70774) or removing the 2-cyanoethyl chain would alter its clogP, potentially leading to different solubility, cell permeability, and off-target binding profiles in biological assays [1].

Physicochemical Property Medicinal Chemistry ADME

Verified Physicochemical Properties: Boiling Point and Density as Procurement Benchmarks

Specific physicochemical data are available for this compound, including a predicted boiling point of 407.7±35.0 °C at 760 mmHg and a predicted density of 1.213±0.06 g/cm³ . These data serve as tangible benchmarks for quality control and identity verification upon receipt of the material. Such detailed predictions are not always provided for custom analogs, offering a procurement advantage by establishing clear expectations for the material's physical state and handling requirements.

Physicochemical Property Analytical Chemistry Formulation

Recommended Research Applications for 2-Chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide Based on Structural Evidence


Synthesis of Diversified Heterocyclic Libraries via Nucleophilic Substitution

The α-chloro group of this compound serves as a reactive electrophilic 'warhead' for nucleophilic substitution reactions . This makes it a strategic building block for generating libraries of substituted acetamides, which can then be further derivatized or used to construct heterocyclic cores. The 2-cyanoethyl group can also serve as a masked precursor for further functionalization, such as conversion to an amine or carboxylic acid.

Probe Development for Covalent Inhibition and Chemoproteomics

The electrophilic chloroacetamide moiety is a well-established warhead for targeting reactive cysteine residues in proteins . This compound, with its specific 4-methylphenyl and 2-cyanoethyl substituents, can be employed as a starting point for developing covalent probes or inhibitors. Its unique combination of substituents is likely to confer a distinct selectivity profile compared to other N-aryl chloroacetamide probes, making it valuable for chemoproteomic studies aimed at identifying novel ligandable sites.

Medicinal Chemistry Scaffold for Optimizing Physicochemical Properties

The compound's structural features—a lipophilic aryl ring, a polar cyanoethyl group, and a reactive chloroacetyl moiety—allow for the systematic exploration of structure-activity relationships (SAR) . Researchers can use this scaffold to study how modifications to the chloroacetyl group (e.g., substitution with various nucleophiles) and variations in the N-substituents impact both target affinity and critical ADME parameters like lipophilicity and solubility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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